Product packaging for Fenthion oxon sulfone(Cat. No.:CAS No. 14086-35-2)

Fenthion oxon sulfone

Cat. No.: B133082
CAS No.: 14086-35-2
M. Wt: 294.26 g/mol
InChI Key: VUTHWSUXEOILTN-UHFFFAOYSA-N
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Description

Fenthion Oxon Sulfone ( 14086-35-2) is a major metabolite of the organophosphorus insecticide fenthion and is critical for analytical research and compliance monitoring . This compound is primarily used as a high-quality reference standard for the accurate detection and quantification of fenthion residues in complex matrices, including agricultural crops (such as grains, fruits, and vegetables), environmental samples, and biological fluids . Its mechanism of action, like that of other organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for normal nervous system function . Research indicates that oxidative metabolism of the parent insecticide can lead to the formation of this compound, a bioactivation pathway that results in a potent AChE inhibitor . Consequently, monitoring this metabolite is essential for a complete toxicological risk assessment, as mandated by regulatory bodies like the EPA and EFSA, which often set maximum residue limits (MRLs) for the combined total of fenthion and its toxic metabolites . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O6PS B133082 Fenthion oxon sulfone CAS No. 14086-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTHWSUXEOILTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161482
Record name Fenthion oxon sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14086-35-2
Record name Fenoxon sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14086-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenthion oxon sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion oxon sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonyl-3-methylphenyl dimethyl phosphate
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Formation and Biotransformation Pathways of Fenthion Oxon Sulfone

Oxidative and Hydrolytic Pathways in Biological Systems

The transformation of fenthion (B1672539) into fenthion oxon sulfone within living organisms is a complex process involving a series of oxidative and, to a lesser extent, hydrolytic reactions.

Mammalian Biotransformation Mechanisms Leading to this compound Formation

In mammals, the liver is the primary site for the metabolism of fenthion. tubitak.gov.tr The biotransformation process involves several key enzymatic reactions. nih.gov Initially, fenthion undergoes oxidative desulfuration, where the thion (P=S) group is converted to an oxon (P=O) group, forming fenthion oxon. fao.org This reaction is primarily mediated by cytochrome P450 (CYP) enzymes. tubitak.gov.tr

Simultaneously, the thioether group in the fenthion molecule can be oxidized to form fenthion sulfoxide (B87167) and subsequently fenthion sulfone. fao.orginchem.org These reactions are also catalyzed by CYP enzymes and flavin-containing monooxygenases (FMOs). tubitak.gov.tr

The formation of this compound occurs through the oxidation of fenthion oxon sulfoxide or the oxidative desulfuration of fenthion sulfone. fao.org Studies in rats have shown that fenthion is readily oxidized to fenthion oxon and its sulfoxide and sulfone derivatives. fao.org The major metabolites found in rat urine include fenthion phenol (B47542) and its sulfoxide and sulfone derivatives. fao.org Fenthion oxon sulfoxide has also been identified as a urinary metabolite. fao.org

The metabolic pathway can be summarized as follows:

Fenthion → Fenthion Oxon (Oxidative desulfuration)

Fenthion → Fenthion Sulfoxide → Fenthion Sulfone (Thioether oxidation)

Fenthion Oxon → Fenthion Oxon Sulfoxide → this compound (Thioether oxidation)

Fenthion Sulfone → this compound (Oxidative desulfuration)

Table 1: Key Enzymes in Mammalian Biotransformation of Fenthion

Enzyme Family Role in Fenthion Metabolism
Cytochrome P450 (CYP) Catalyzes oxidative desulfuration (thion to oxon) and thioether oxidation (sulfoxide and sulfone formation). tubitak.gov.tr
Flavin-containing Monooxygenases (FMO) Involved in the oxidation of the thioether group to the corresponding sulfoxide. tubitak.gov.tr

Plant Metabolic Pathways and this compound Production

Plants also metabolize fenthion through oxidative pathways, leading to the formation of this compound. epa.gov When applied to plants, fenthion is absorbed and undergoes oxidation to its sulfoxide and sulfone derivatives.

Research on cotton and bean plants has identified several metabolites, including fenthion oxygen analog (fenthion oxon), fenthion oxygen analog sulfoxide, and fenthion oxygen analog sulfone (this compound). epa.gov Fenthion sulfoxide and fenthion sulfone are reported to be the predominant metabolites found in plants. mdpi.comnih.gov The metabolic processes in plants are generally slower than in animals.

Microbial Biotransformation Processes in this compound Genesis

Microorganisms in soil and water play a role in the degradation of fenthion and can contribute to the formation of its metabolites, including the precursors to this compound. While specific studies focusing solely on the microbial production of this compound are limited, it is known that soil microorganisms can degrade fenthion. inchem.org This degradation can involve the formation of fenthion sulfoxide and fenthion sulfone. inchem.org The subsequent oxidation of these compounds could potentially lead to the formation of this compound.

Environmental Transformation Pathways of Fenthion and its Precursors to this compound

In the environment, fenthion and its precursors are subject to transformation processes that can lead to the formation of this compound, primarily through photodegradation and hydrolysis.

Photodegradation Kinetics and Identification of this compound as a By-product

Photodegradation is a significant pathway for the breakdown of fenthion in the environment, particularly in the presence of sunlight. wikipedia.org Studies have shown that fenthion is susceptible to photolysis, especially under UVB irradiation. jst.go.jppsu.edu

The photodegradation of fenthion can lead to the formation of several products, including fenthion sulfoxide. jst.go.jpnih.gov Further photo-oxidation can then convert fenthion sulfoxide to fenthion sulfone, and subsequently, the oxon analogs can be formed. tandfonline.com Research has identified fenthion sulfone as a photodegradation by-product of fenthion. tandfonline.com The presence of singlet oxygen can accelerate the oxidation process. nih.gov While direct photodegradation to this compound is not explicitly detailed in all studies, the formation of its precursors, fenthion sulfone and fenthion oxon, is well-documented. nih.govtandfonline.com

Hydrolytic Degradation in Aqueous Environments and this compound Stability

Fenthion and its metabolites are subject to hydrolysis in aqueous environments, with the rate of degradation being influenced by pH and temperature. acs.orgnih.gov Generally, fenthion and its metabolites are more stable in neutral media and their stability decreases as the pH increases. nih.govacs.org

A study on the hydrolysis kinetics of fenthion and its five oxidation metabolites, including this compound (referred to as fenoxon sulfone), revealed that fenoxon sulfone is less stable than fenthion. acs.orgnih.gov The half-life of fenoxon sulfone at 25°C was found to be 16.5 days at pH 7 and 9.50 days at pH 9. nih.govacs.org This indicates that while this compound can be formed, it is also subject to further degradation through hydrolysis. The primary hydrolysis mechanism involves the attack of water molecules or hydroxide (B78521) ions on the phosphorus atom, leading to the formation of phenol derivatives. acs.orgnih.gov

Table 2: Hydrolysis Half-lives (t½) of Fenthion and this compound at 25°C

Compound pH 7 pH 9
Fenthion 59.0 days nih.govacs.org 55.5 days nih.govacs.org
This compound 16.5 days nih.govacs.org 9.50 days nih.govacs.org

Degradation Pathways in Soil Matrices and this compound Persistence

The persistence and degradation of this compound in soil are critical factors in determining its environmental impact. While the parent compound, fenthion, is known to bind tightly to soil particles, its transformation products, including this compound, are generally more mobile. pic.int

Studies on the environmental fate of fenthion in soil have shown that it degrades into several metabolites. In non-sterile soil, fenthion sulfoxide and fenthion phenol sulfoxide have been identified as major degradation products. inchem.org Other metabolites formed in soil include fenthion sulfone, fenthion oxon, and fenthion oxon sulfoxide. inchem.org The formation of these compounds indicates that oxidative pathways are significant in the degradation of fenthion in soil environments.

The persistence of fenthion metabolites in soil can vary. For example, fenthion sulfoxide has been observed to have a longer half-life in soil than the parent fenthion under both aerobic and submerged conditions. jst.go.jp While specific half-life data for this compound in soil is not extensively documented in the provided search results, its persistence is a concern due to its toxicity. One study reported a half-life of 16.5 days for this compound in a neutral aqueous environment (pH 7), which suggests it can persist in the environment for a significant period.

The degradation of fenthion in soil is influenced by factors such as microbial activity and sunlight. In one study, the degradation of fenthion was rapid in the presence of sunlight, with fenthion sulfoxide being the major product. inchem.org This suggests that photodegradation can play a role in the transformation of fenthion and the subsequent formation of its metabolites in the upper layers of soil. The major metabolites identified in a dark, aerobic soil system were fenthion sulfoxide, 3-methyl-4-methylsulfinyl-phenol, and 3-methyl-4-methylsulfonyl-phenol. mdpi.com

Table 2: Fenthion and Metabolite Residues in Soil Studies

Compound Observation in Soil Reference
Fenthion Binds tightly to soil; degradation leads to various metabolites. pic.intinchem.org
Fenthion sulfoxide A major degradation product in non-sterile and sunlit soil; more persistent than fenthion. jst.go.jpinchem.org
Fenthion sulfone Minor product in some soil degradation studies. inchem.org
Fenthion oxon Identified as a degradation product in soil. inchem.org
Fenthion oxon sulfoxide Identified as a minor product in sunlit soil. inchem.org

| This compound | Transformation product of fenthion; considered more mobile than fenthion. | pic.int |

Table 3: Mentioned Compound Names

Compound Name
Fenthion
Fenthion oxon
Fenthion sulfoxide
Fenthion sulfone
Fenthion oxon sulfoxide
This compound
3-methyl-4-methylsulfinyl-phenol
3-methyl-4-methylsulfonyl-phenol

Toxicological Research on Fenthion Oxon Sulfone

Mechanisms of Toxicity Attributed to Fenthion (B1672539) Oxon Sulfone

The toxicity of Fenthion oxon sulfone is primarily understood through its interaction with the nervous system's key enzymes and its formation within biological systems. It is recognized as one of the more toxic degradation products of fenthion. lgcstandards.comnih.gov

Cholinesterase Inhibition Dynamics and Biochemical Effects

The principal mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. ontosight.aisigmaaldrich.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in the overstimulation of muscles and glands. ontosight.ai this compound is formed through the metabolic oxidation of fenthion and is considered a potent AChE inhibitor. researchgate.netresearchgate.net

Research has demonstrated a significant stereoselective effect in the inhibition of AChE by the enantiomers of fenoxon sulfoxide (B87167) (an alternative name for this compound). The (R)-(+)-enantiomer is a substantially more potent inhibitor of both human recombinant AChE (hrAChE) and electric eel AChE (eeAChE) compared to the (S)-(-)-enantiomer. nih.gov This stereoselectivity is critical, as the metabolic pathway can favor the production of the more toxic (R)-(+)-fenoxon sulfoxide, which represents a key bioactivation step. researchgate.netnih.gov While fenthion itself and its sulfoxide metabolites show weak anti-AChE properties, the oxons are the actual toxic forms. researchgate.netnih.gov

Table 1: Stereoselective Inhibition of Acetylcholinesterase (AChE) by Fenoxon Sulfoxide Enantiomers IC50 is the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Compound Enzyme Source IC50 (μM)
(R)-(+)-Fenoxon Sulfoxide Human recombinant AChE 6.9
(S)-(-)-Fenoxon Sulfoxide Human recombinant AChE 230
(R)-(+)-Fenoxon Sulfoxide Electric eel AChE 6.5
(S)-(-)-Fenoxon Sulfoxide Electric eel AChE 111

Data sourced from Gadepalli et al., 2007. nih.gov

Molecular and Cellular Interactions Underlying this compound Toxicity

This compound is a metabolite produced in animals, plants, and the environment following exposure to fenthion. nih.gov The metabolic conversion process involves oxidative desulfuration and subsequent oxidation, which can occur within an organism. ontosight.airesearchgate.net This bioactivation transforms the less potent parent compound into highly toxic metabolites, including this compound and Fenthion oxon sulfoxide. lgcstandards.comnih.gov

Beyond direct enzyme inhibition, studies have shown that fenthion's thiophosphate metabolites, such as its sulfoxide and sulfone forms, can interact with other cellular systems. Research indicates that these metabolites can inhibit hepatic microsomal metabolism by decreasing cytochrome P-450 content. nih.gov This inhibition of crucial metabolic enzymes suggests a broader mechanism of toxicity, where the metabolites can interfere with the detoxification of other compounds, potentially leading to synergistic toxic effects. nih.gov

Genotoxicity Assessments of this compound and Related Metabolites

The genotoxic potential of fenthion and its metabolites has been evaluated through a series of in vitro and in vivo assays to determine their capacity to induce genetic damage.

In Vitro Genotoxicity Studies (e.g., Ames Test, Mammalian Somatic Cell Mutation)

In vitro studies are foundational for screening the mutagenic potential of chemical compounds. The Ames test, which uses bacterial strains to detect gene mutations, has been widely employed. bioline.org.br For fenthion, the parent compound of this compound, the results have been largely negative. In multiple reverse-mutation studies using Salmonella typhimurium, fenthion showed no evidence of mutagenicity. apvma.gov.au One study reported a weak mutagenic effect in the TA1535 strain, but this was not concentration-dependent and considered of doubtful toxicological significance. apvma.gov.au Furthermore, fenthion was not found to be mutagenic in mammalian cell gene mutation assays. apvma.gov.au While these tests were conducted on the parent compound, they provide insight into the potential properties of its metabolites, which are formed within the test systems that include metabolic activation (S9 mix).

Table 2: Summary of In Vitro Genotoxicity Findings for Fenthion

Test Type System/Cell Line Metabolic Activation Result
Reverse Mutation (Ames) S. typhimurium (Multiple strains) With and Without Predominantly Negative. apvma.gov.au
Mammalian Cell Gene Mutation Mammalian Cells Not Specified Negative. apvma.gov.au
DNA Damage & Repair Rat Hepatocytes (UDS Assay) Not Applicable Weakly Positive. apvma.gov.au
Chromosomal Aberration Various Not Specified Negative. apvma.gov.au
Sister Chromatid Exchange Chinese Hamster Lung Cells Not Specified Positive. apvma.gov.au

UDS = Unscheduled DNA Synthesis

In Vivo Genotoxicity Studies (e.g., Micronucleus Test) and Biomarker Identification

In vivo studies are crucial for assessing genotoxicity within a whole organism, accounting for metabolic processes. The micronucleus test, which detects chromosomal damage or loss in erythrocytes, is a key assay in this context. nih.govresearchgate.net When fenthion was tested in in vivo systems, it showed no evidence of mutagenicity in two dominant lethal assays in male mice. apvma.gov.au However, a weakly positive result was noted in one of two micronucleus tests conducted in mice. apvma.gov.au Additionally, studies have shown that fenthion can cause Sister Chromatid Exchanges (SCE) in rat bone marrow, an indicator of DNA damage. apvma.gov.au These findings suggest that while fenthion is not a potent in vivo mutagen, it and its metabolites may possess some clastogenic (chromosome-breaking) potential.

Table 3: Summary of In Vivo Genotoxicity Findings for Fenthion

Test Type Species Endpoint Result
Dominant Lethal Assay Mouse Mutagenicity Negative. apvma.gov.au
Micronucleus Test Mouse Chromosomal Damage Weakly Positive (in 1 of 2 studies). apvma.gov.au
Sister Chromatid Exchange Rat DNA Damage Positive. apvma.gov.au

Neurotoxicological Investigations Associated with this compound Exposure

The neurotoxicity of this compound is intrinsically linked to its potent AChE inhibition, as detailed in section 3.1.1. The resulting accumulation of acetylcholine leads to acute cholinergic symptoms. ontosight.ai Investigations into human exposure, primarily in workers regularly and repeatedly handling the parent compound fenthion, have supported this mechanism. These studies revealed symptoms typical of acute cholinergic intoxication, correlated with the inhibition of serum cholinesterase. apvma.gov.auapvma.gov.au However, these investigations found no clinical signs of peripheral neuropathy or pathophysiological findings that would indicate irreversible neurological deficits or delayed neurotoxicity in these long-term exposed workers. apvma.gov.auapvma.gov.au The available evidence suggests that the neurotoxic hazard of fenthion and its active metabolites, like this compound, is primarily associated with acute, reversible cholinergic effects rather than delayed or long-term neurodegeneration.

Reproductive and Developmental Toxicology in the Context of this compound Metabolite Exposure

Specific research into the reproductive and developmental toxicity of this compound is limited. However, studies on related metabolites and the parent compound provide some context. In an animal study, this compound did not show any effects on fertility. hpc-standards.com Research investigating the endocrine-disrupting potential of fenthion and its metabolites found that while the parent compound, fenthion, exhibited antiandrogenic activity, its oxidized metabolites, fenthion sulfoxide and fenthion sulfone, did not. nih.gov Furthermore, no significant estrogenic or antiestrogenic effects were observed for fenthion or its sulfoxide and sulfone metabolites. nih.gov

Developmental toxicity studies have primarily been conducted on the parent compound, fenthion. In these studies, no primary embryotoxic or teratogenic effects were observed in rats or rabbits. nhmrc.gov.aupic.int Developmental effects, such as delayed skeletal development and increased resorptions, were noted only at high doses that also caused maternal toxicity. nhmrc.gov.au The no-observed-adverse-effect-level (NOAEL) for reproductive toxicity of fenthion in a rat two-generation study was established, with effects like decreased fertility and litter sizes occurring at higher, toxic doses. nhmrc.gov.au The metabolism of fenthion leads to various metabolites, including demethyl fenoxon sulfoxide and sulfone, which have been found to be predominant in the muscle tissue of treated animals. inchem.org

Carcinogenicity Evaluations in Animal Models and Human Relevance

There are no carcinogenicity studies that specifically evaluate the risk of this compound. Evaluations have focused on the technical-grade parent compound, fenthion. nih.gov Long-term feeding studies in rats and mice have generally shown no evidence of carcinogenicity for fenthion. nhmrc.gov.aunih.gov A bioassay conducted by the U.S. National Cancer Institute concluded that under the conditions of the test, fenthion was not carcinogenic for F344 rats of either sex or for female B6C3F1 mice. nih.gov However, the same study noted an increased incidence of sarcomas, fibrosarcomas, and particularly rhabdomyosarcomas in the integumentary system of male B6C3F1 mice, which suggested that the chemical was carcinogenic in these animals. nih.gov

Genotoxicity data for fenthion metabolites is sparse, but some information is available. This compound produced equivocal or positive results in some in vivo mutagenicity tests (micronucleus test), although it was not mutagenic in the Ames test. hpc-standards.com Studies on the parent compound, fenthion, have generally found it not to be genotoxic, though some reports indicate a slight genotoxic effect on mammalian cells. nhmrc.gov.aupic.intinchem.org

Comparative Toxicology with Parent Fenthion and Other Oxidative Metabolites (e.g., Fenthion Oxon Sulfoxide)

The metabolic transformation of fenthion in animals, plants, and the environment produces several oxidative metabolites, including fenthion oxon, fenthion sulfoxide, fenthion sulfone, fenthion oxon sulfoxide, and this compound. lgcstandards.comnih.gov A consistent finding in toxicological research is that the toxicity of these metabolites increases as the metabolism of fenthion proceeds through oxidation. nih.gov The oxidative metabolites are considered toxicologically significant. pic.int

The conversion of the P=S group in fenthion to a P=O group to form the "oxon" analog is a critical bioactivation step. inchem.orgresearchgate.net These oxon analogs are typically more potent inhibitors of the enzyme acetylcholinesterase (AChE), which is the primary mechanism of toxicity for organophosphates. inchem.orgresearchgate.net this compound and fenthion oxon sulfoxide, in particular, are considerably more acutely toxic than the parent compound fenthion. lgcstandards.comnih.gov Further complexity is added by the chirality of the sulfur atom in the sulfoxide metabolites. Research has shown that the (R)-(+)-enantiomer of fenoxon sulfoxide is a significantly more potent AChE inhibitor than the (S)-(-)-enantiomer. nih.gov

The following table presents the acute oral toxicity (LD50) values in rats for fenthion and its key oxidative metabolites, illustrating the increased toxicity of the metabolized compounds.

Table 1: Comparative Acute Oral LD50 of Fenthion and its Metabolites in Rats

CompoundOral LD50 (mg/kg bw)Reference
Fenthion220 inchem.orgnih.gov
Fenthion sulfoxide125 inchem.org
Fenthion sulfone125 inchem.org
Fenthion oxon125 inchem.org
Fenthion oxon sulfoxide30 - 50 inchem.orgnih.gov
This compound30 - 50 inchem.orgnih.gov
Data derived from studies on male rats. inchem.orgnih.gov The range for oxon metabolites reflects values from different studies.

Environmental Fate and Ecotoxicological Implications of Fenthion Oxon Sulfone

Environmental Persistence and Degradation Kinetics of Fenthion (B1672539) Oxon Sulfone

The persistence of fenthion oxon sulfone in the environment is a key factor in determining its potential for long-term ecological impact. Its stability and degradation rate are influenced by various environmental compartments and factors.

Half-life Studies in Various Environmental Compartments (e.g., Water, Soil)

Environmental CompartmentCompoundpHTemperature (°C)Half-life
WaterThis compound72516.5 days
WaterFenthion72559.0 days
WaterFenthion Sulfone72516.5 days
WaterFenthion Oxon9259.5 days

Influence of Environmental Factors (e.g., pH, Temperature, Sunlight) on this compound Degradation

Environmental factors play a crucial role in the degradation of fenthion and its metabolites, including this compound.

pH: The rate of hydrolysis of organophosphate compounds is highly dependent on pH. For instance, fenthion oxon hydrolyzes faster at a higher pH, with a half-life of 9.5 days at pH 9. While specific data on the direct effect of pH on this compound is limited, the behavior of related compounds suggests that pH would be a significant factor in its degradation in aquatic systems.

Temperature: Temperature generally influences the rate of chemical reactions, with higher temperatures often leading to faster degradation.

Sunlight: Photodegradation is a major pathway for the breakdown of fenthion. wikipedia.org Sunlight can accelerate the degradation of fenthion in river water and seawater significantly. pic.int Fenthion is known to rapidly oxidize to its sulfone and sulfoxide (B87167) derivatives under sunlight and aerobic conditions, often within one to three days. who.int This indicates that sunlight is a key driver in the formation and subsequent degradation of this compound. Studies on grapes have shown that fenthion is mainly degraded by sunlight photolysis to its sulfoxide and sulfone. researchgate.net

Bioaccumulation and Biotransformation of this compound in Organisms

The accumulation and transformation of this compound within living organisms are critical for understanding its toxicological impact.

Bioaccumulation Potential in Aquatic Organisms (e.g., Fish, Invertebrates)

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. While specific bioaccumulation data for this compound is not extensively detailed, the properties of its parent compound, fenthion, suggest a potential for accumulation in aquatic life. The bioaccumulation of pesticides in the tissues and organs of aquatic organisms is a documented phenomenon. nih.gov The process is influenced by the organism's ability to take up, metabolize, and eliminate the substance. researchgate.net In some cases, transformation products of pesticides can be more persistent and toxic than the parent compound, posing a risk to aquatic ecosystems. norman-network.com For instance, in coho salmon, the biotransformation of fenthion can lead to the production of more potent acetylcholinesterase inhibitors. researchgate.net

Biotransformation Processes in Non-Target Terrestrial Organisms (e.g., Birds, Mammals)

In terrestrial organisms, fenthion undergoes extensive metabolism, leading to the formation of several toxic metabolites, including this compound. pic.int In mammals like rats, fenthion is rapidly absorbed and metabolized through oxidation and hydrolysis, primarily in the liver. pic.intpic.int The metabolites are then excreted, mainly in the urine. pic.int Studies in rats have identified this compound as a major unhydrolyzed metabolite in urine. fao.org In pigs, fenthion sulfone has been identified as a minor residue component in the kidney. inchem.org Birds are particularly sensitive to fenthion, and secondary poisoning can occur when they consume contaminated carcasses. pic.int

Ecotoxicological Impact on Non-Target Organisms

Effects on Aquatic Ecosystems and Organisms (e.g., Fish, Invertebrates)

Research indicates that the toxicity of fenthion's degradation products is a key consideration. For instance, fenthion oxon sulfoxide and this compound are reported to be considerably more toxic than fenthion itself. nih.gov The process of oxidation, which converts fenthion to its oxon and sulfone analogs, can lead to compounds that are more potent inhibitors of acetylcholinesterase, the primary target of organophosphate toxicity. researchgate.netresearchgate.net

Studies on rainbow trout (Oncorhynchus mykiss) have shown that environmental conditions can influence the metabolic activation of fenthion. Acclimation to hypersaline environments was found to enhance the formation of toxic metabolites like fenoxon and fenoxon sulfoxide, which may explain the observed increase in fenthion's toxicity under such conditions. researchgate.net This suggests that the risk posed by fenthion and its metabolites, including this compound, can be context-dependent and vary with environmental parameters. Early life stages of fish and invertebrates have been shown to be particularly sensitive to fenthion, highlighting the potential for significant impacts on aquatic populations. apvma.gov.au

While specific ecotoxicity values for this compound in aquatic species are not always readily available, the general trend of increased toxicity for fenthion's oxidative metabolites is well-documented. nih.govmdpi.com Monitoring studies in aquatic environments have occasionally detected fenthion sulfone and fenthion oxon, though sometimes at low concentrations, indicating their presence in real-world ecosystems. jst.go.jpnorman-network.com The potential for fenthion to bioaccumulate, suggested by its high octanol-water partition coefficient, also extends to its persistent metabolites. epa.gov

Interactive Table: Comparative Acute Oral Toxicity of Fenthion and its Metabolites in Male Rats

This table provides context on the relative toxicity of fenthion and its metabolites. Note that lower LD50 values indicate higher toxicity.

CompoundAcute Oral LD50 (Male Rat, mg/kg)
Fenthion220
This compound50
Fenthion oxon sulfoxide30
Data sourced from nih.govmdpi.com

Effects on Terrestrial Ecosystems and Organisms (e.g., Avian Species, Honey Bees)

The impact of fenthion and its metabolites extends to terrestrial organisms, with birds and beneficial insects like honey bees being particularly vulnerable. pesticidefreelawns.orgepa.gov Fenthion is classified as very highly toxic to avian species, and its use has been linked to secondary poisoning incidents in raptorial birds that consume contaminated prey. pesticidefreelawns.orgpic.intepa.gov

The transformation of fenthion in the environment and within organisms leads to the formation of more toxic compounds, such as fenoxon sulfone, which has been reported to be approximately eight times more acutely toxic than fenthion. pesticidefreelawns.org This bioactivation is a critical concern for terrestrial wildlife. While studies on two major degradates, fenthion phenol (B47542) sulfoxide and fenthion phenol sulfone, found them to be practically nontoxic to bobwhite quail, the same cannot be assumed for the oxon-containing metabolites which are known for their potent anticholinesterase activity. epa.govepa.gov The parent compound, fenthion, demonstrates high acute toxicity to birds, as shown by its low LD50 value in bobwhite quail. apvma.gov.auepa.gov

Honey bees (Apis mellifera) are also at high risk. Fenthion is recognized as highly toxic to bees on an acute contact basis. nih.govepa.govinchem.org As with other organisms, the risk is not limited to the parent compound. The oxidative metabolites, including this compound, are potent acetylcholinesterase inhibitors and would be expected to be toxic to honey bees. inchem.orgwho.int The persistence of these residues can pose a prolonged threat to pollinators and other non-target insects that play crucial roles in ecosystem function. researchgate.netresearchgate.net

Interactive Table: Avian Acute Oral Toxicity Data for Fenthion

SpeciesCompoundLD50 (mg/kg)Toxicity Category
Northern bobwhite quail (Colinus virginianus)Fenthion7.2Very Highly Toxic
Northern bobwhite quail (Colinus virginianus)Fenthion phenol sulfoxide>2000Practically Nontoxic
Northern bobwhite quail (Colinus virginianus)Fenthion phenol sulfone>2000Practically Nontoxic
Data sourced from apvma.gov.auepa.gov

Environmental Transport and Distribution Modeling of this compound in Various Media

The environmental transport and distribution of this compound are governed by its physicochemical properties, which differ from the parent fenthion molecule. ontosight.ai this compound is a transformation product resulting from the oxidation of fenthion in the environment. pic.intinchem.org This chemical modification, specifically the oxidation of the thioether group to a sulfone and the phosphorus atom to an oxon, increases the polarity and potentially the water solubility of the molecule compared to fenthion. ontosight.ai

This change in properties has significant implications for its environmental mobility. While fenthion tends to bind tightly to soil particles, its transformation products are generally more mobile. pic.int This increased mobility enhances the potential for this compound to leach through the soil profile and contaminate groundwater, or be transported via runoff into surface water bodies. pic.int

The persistence of fenthion metabolites is also a key factor. This compound, along with other metabolites, was found to be stable in certain matrices like olive oil for extended periods, indicating a degree of persistence under specific conditions. fao.org However, in aquatic systems, oxon compounds of organophosphorus insecticides are sometimes found to hydrolyze faster than the parent compounds, which could limit their persistence in water. jst.go.jp

While specific, complex environmental models detailing the transport and distribution of this compound are not widely published, its behavior can be inferred from its chemical nature as a more mobile, polar metabolite of fenthion. ontosight.aipic.int Risk assessments for the parent compound fenthion must consider the formation and subsequent transport of its more toxic and mobile degradates like this compound to fully characterize the potential environmental impact. ontosight.ai

An in-depth examination of the analytical methodologies for the detection and quantification of this compound reveals a multi-faceted approach, tailored to address the complexities of various sample matrices. The successful analysis of this compound hinges on meticulous sample preparation, sophisticated chromatographic separation, and sensitive mass spectrometric detection.

Risk Assessment and Management Strategies Pertaining to Fenthion Oxon Sulfone

Methodologies for Ecological Risk Assessment of Fenthion (B1672539) Oxon Sulfone Presence

Ecological risk assessment (ERA) for chemical stressors like Fenthion oxon sulfone is a systematic process used to evaluate the likelihood of adverse ecological effects occurring from human activities. rmpcecologia.com The process is generally structured into several key phases: Problem Formulation, Analysis (which includes Exposure and Effects Assessment), and Risk Characterization. rmpcecologia.comvliz.be

Problem Formulation: This initial phase establishes the goals, scope, and focus of the assessment. vliz.be It involves identifying the stressors, which in this case would be this compound, a toxic metabolite of the parent compound Fenthion. epa.gov Assessors identify the ecosystems and specific ecological components (e.g., individuals, populations, communities) potentially at risk. rmpcecologia.com A conceptual model is developed to show the relationships between the stressor, exposure pathways, and the assessment endpoints—the specific ecological values to be protected. rmpcecologia.com For this compound, pathways could include runoff from agricultural areas into aquatic ecosystems or direct contamination of soil. Assessment endpoints might include the survival, growth, and reproduction of sensitive aquatic invertebrates or terrestrial organisms. regulations.gov

Analysis Phase - Exposure and Effects Assessment:

Exposure Assessment: This step quantifies the contact or co-occurrence of the stressor with the ecological components of concern. It involves measuring or modeling the concentration of this compound in various environmental compartments like water, soil, and sediment. vliz.be The magnitude, duration, and frequency of exposure are determined. This can be complex, as the formation and decline rates of oxon degradates must be considered. regulations.gov Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for accurately quantifying residues of Fenthion and its metabolites in environmental samples. nih.gov

Effects Assessment (Hazard Identification and Characterization): This part of the analysis evaluates the inherent toxicity of the stressor. vliz.be It involves gathering ecotoxicity data from laboratory and field studies to determine the concentrations of this compound that cause adverse effects in relevant organisms. regulations.gov For organophosphate metabolites, a key concern is their potential for greater toxicity than the parent compound. regulations.gov The assessment establishes a cause-and-effect relationship and quantifies the toxicological response to different exposure levels.

Risk Characterization: In the final phase, the results of the exposure and effects assessments are integrated to evaluate the likelihood of adverse ecological effects. vliz.be This is often done by comparing exposure concentrations with concentrations known to cause harmful effects, frequently expressed as a risk quotient (RQ). regulations.gov The assessment concludes with a description of the nature and magnitude of the risk, including the associated uncertainties. vliz.be This characterization provides a scientific basis for decision-making and the potential implementation of risk management strategies.

Strategies for Environmental Mitigation and Remediation of this compound Contamination

Mitigation and remediation strategies for sites contaminated with organophosphate pesticides like Fenthion and its metabolite this compound aim to reduce or eliminate the contaminants from soil and groundwater. evonik.com These strategies can be broadly categorized into in-situ (in place) and ex-situ (removed for treatment) methods, often utilizing chemical or biological processes.

Chemical Remediation:

In-Situ Chemical Oxidation (ISCO): This is a common and effective technique where chemical oxidants are introduced into the contaminated soil or groundwater to destroy contaminants. evonik.com Persulfate-based compounds are frequently used for ISCO treatment of contaminants like petroleum hydrocarbons and chlorinated solvents, and can be applied to persistent organic compounds such as pesticides. evonik.com

Ozonation: Ozone can be applied to contaminated soil to degrade pesticides. clu-in.org Field-scale studies have shown that dual application of ozone on the surface and in deep soil can lead to higher degradation rates of pesticide residues. clu-in.org

Chemical Reduction: This method involves introducing a reducing agent to transform contaminants into less toxic or immobile forms. evonik.com A common reagent combines controlled-release carbon with zero-valent iron (ZVI) particles to treat groundwater and soil contaminated with pesticides and other persistent organic compounds. evonik.com The addition of powdered activated carbon (PAC) can enhance the remediation of persistent halogenated compounds. evonik.com

Bioremediation:

Aerobic Bioremediation: This strategy uses microorganisms in the presence of oxygen to break down organic contaminants. evonik.com Specific reagents can be applied to contaminated soils to stimulate this process, offering a cost-effective solution that can often be used without excavation and does not produce odors or leachate. evonik.com

The selection of a specific remediation technology depends on various factors, including the type and concentration of the contaminant, soil and groundwater characteristics, and cost-effectiveness.

Table 1: Summary of Remediation Technologies for Pesticide Contamination

Remediation StrategyTechnologyMechanismApplication
Chemical Remediation In-Situ Chemical Oxidation (ISCO)Destroys contaminants via powerful oxidants like persulfate. evonik.comSoil and groundwater. evonik.com
OzonationDegrades pesticides through the application of ozone gas. clu-in.orgSoil. clu-in.org
Chemical ReductionTransforms contaminants using reducing agents like zero-valent iron (ZVI). evonik.comGroundwater and saturated soil. evonik.com
Bioremediation Aerobic BioremediationUses microorganisms to break down organic contaminants in the presence of oxygen. evonik.comSoil. evonik.com

Regulatory Frameworks and Maximum Residue Limits (MRLs) for this compound and Total Fenthion Residues

Regulatory bodies worldwide establish frameworks to protect consumers from potential health risks associated with pesticide residues in food. hpc-standards.com These frameworks involve setting Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly. mxns.comfao.org

For Fenthion, the regulatory definition of the residue often includes the parent compound and its principal toxic metabolites. The Codex Alimentarius Commission and the U.S. Environmental Protection Agency (EPA) define the total residue for tolerance purposes as the sum of Fenthion, its oxygen analog (Fenthion oxon), and their sulfoxide (B87167) and sulfone metabolites, expressed as Fenthion. epa.govfao.orgepa.gov This comprehensive definition ensures that the total toxicological burden is accounted for.

Regulatory agencies like the European Food Safety Authority (EFSA) and the US EPA are responsible for setting and enforcing these MRLs. hpc-standards.com The MRLs are established based on scientific assessment of the pesticide's toxicity and consumer dietary patterns to ensure safety. europa.eu

The Codex Alimentarius, a collection of internationally recognized standards, provides MRLs for Fenthion in various commodities, which serve as a reference for international trade.

Table 2: Codex MRLs for Total Fenthion Residues

CommodityMRL (mg/kg)Year of Adoption
Cherries (subgroup)21997
Citrus fruits (group)2
Olive oil, virgin1
Rice, husked0.051997
Table olives11997
Source: Codex Alimentarius fao.org

Q & A

Q. What analytical methods are recommended for detecting fenthion oxon sulfone in environmental or biological samples?

this compound can be reliably detected using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) due to its high mass accuracy (<5 ppm error) and ability to perform MS/MS fragmentation for structural confirmation . For gas chromatography-based workflows, DB-1701 or DB-17 capillary columns with flame photometric detection (FPD) at 526 nm are effective, achieving retention times of ~6.5 minutes under optimized conditions (column temperature: 220°C, helium carrier gas). Method validation should include matrix-matched calibration to address signal suppression, particularly in polar matrices like citrus fruits .

Q. How does this compound form in environmental systems?

this compound is a secondary metabolite derived from the oxidative degradation of fenthion. The pathway involves:

  • Step 1 : Oxidation of fenthion to fenthion sulfoxide via cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).
  • Step 2 : Further oxidation of fenthion sulfoxide to fenthion sulfone .
  • Step 3 : Oxidative desulfuration of fenthion sulfone to this compound, mediated by CYP enzymes . Field studies in citrus crops show sunlight photolysis accelerates this degradation, with sulfone metabolites dominating residues .

Q. What are the stability characteristics of this compound in aqueous environments?

Hydrolysis studies in buffered solutions (pH 7–9, 25–65°C) reveal:

  • Half-lives : 16.5 days at pH 7 and 9.5 days at pH 9 (25°C), decreasing significantly at elevated temperatures .
  • Primary mechanisms : At pH 9, hydroxide ion attack on the phosphorus atom forms phenol derivatives; neutral conditions favor competing hydrolysis pathways (P-atom and dealkylation) . Stability is pH- and temperature-dependent, necessitating controlled storage conditions (e.g., refrigeration for standard solutions).

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Discrepancies often arise from:

  • Matrix effects : Polar metabolites like fenoxon sulfoxide exhibit signal suppression in LC-MS when co-extracted with citrus matrix components . Use matrix-matched standards and isotope-labeled internal standards to improve accuracy.
  • Degradation pathways : Field studies emphasize photolysis , while lab simulations may prioritize hydrolysis . Design experiments replicating environmental conditions (e.g., UV light exposure, soil microbiota).
  • Analytical selectivity : Cross-reactivity with structurally similar metabolites (e.g., fenthion oxon sulfoxide) can occur in GC-FPD. Confirm findings with orthogonal methods like LC-MS/MS .

Q. What experimental designs are optimal for studying this compound’s metabolic activation in non-target organisms?

  • In vitro systems : Use liver microsomes (e.g., rainbow trout) to isolate CYP/FMO contributions. Pre-treat with inhibitors (e.g., SKF-525A for CYP) to delineate enzymatic pathways.
  • Isotopic tracing : Incorporate ³²S-labeled fenthion to track sulfone/oxon metabolite formation via radiolabel detection .
  • Time-resolved sampling : Collect data at intervals (0–72 hours) to capture transient intermediates and validate kinetic models .

Q. How can method validation address challenges in quantifying this compound in complex biological matrices?

  • Recovery optimization : Adjust extraction solvents (e.g., acetonitrile for polar metabolites) to achieve recoveries >70% .
  • Limit of quantification (LOQ) : For GC-MS/MS, LOQs ≤0.015 mg/kg are achievable using large-volume injection (2 µL) and selective ion monitoring.
  • Error mitigation : Follow IUPAC guidelines to classify and quantify human errors (e.g., incorrect sample homogenization, calibration drift) using scenario-based risk assessment.

Methodological Considerations

Q. What are the critical pitfalls in interpreting this compound’s toxicity data?

  • Metabolite cross-talk : Co-exposure to fenthion sulfone or oxon sulfoxide may synergize toxicity . Use pure analytical standards to isolate effects.
  • Hydrolysis artifacts : Unstable phenol derivatives (e.g., 3-methyl-4-methylthiophenol) can form during sample preparation, requiring immediate analysis or stabilization (e.g., acidification) .

Q. How to design a degradation study for this compound in soil/water systems?

  • Microcosm setup : Use sterile vs. non-sterile soil to differentiate biotic/abiotic degradation .
  • Analytical endpoints : Monitor sulfone depletion and phenol byproduct accumulation via HPLC-UV (λ = 254 nm) .
  • Environmental variables : Control for pH, organic carbon content, and microbial activity to model field relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.